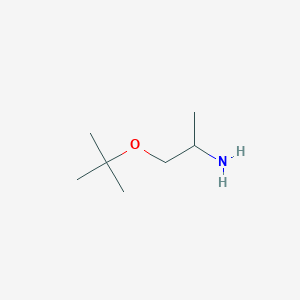![molecular formula C13H12Cl2N2O2 B12440178 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide CAS No. 771522-84-0](/img/structure/B12440178.png)
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a 3,4-dichlorophenyl group and an amino group attached to a propanamide chain. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 3,4-dichlorophenyl group using reagents like 3,4-dichlorobenzene and a suitable catalyst.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, catalysts like palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide: Similar structure but with different substitution pattern on the phenyl ring.
3-Amino-3-[5-(3,4-difluorophenyl)furan-2-yl]propanamide: Similar structure but with fluorine atoms instead of chlorine.
3-Amino-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide: Similar structure but with methyl groups instead of chlorine.
Uniqueness
The uniqueness of 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide lies in its specific substitution pattern and the presence of both amino and propanamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
771522-84-0 |
|---|---|
Fórmula molecular |
C13H12Cl2N2O2 |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
3-amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-8-2-1-7(5-9(8)15)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H2,17,18) |
Clave InChI |
SPQUYMLJJZOYKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=C(O2)C(CC(=O)N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




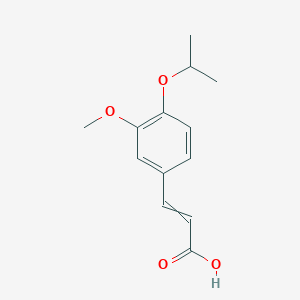
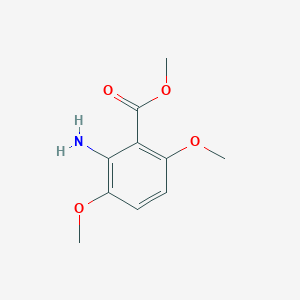
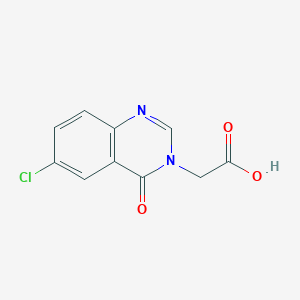
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

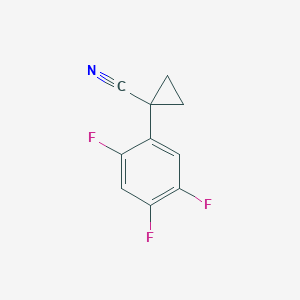
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
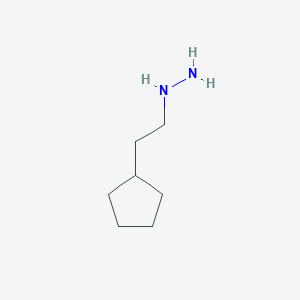
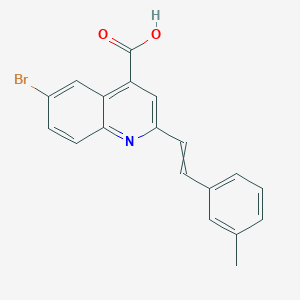
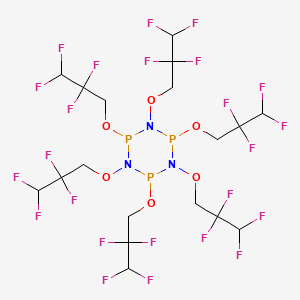
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)
